molecular formula C26H31N5O2S B2884533 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-17-6

1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B2884533
CAS-Nummer: 1114877-17-6
Molekulargewicht: 477.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel triazoloquinazoline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C27H33N5O2S
  • Molecular Weight: 491.6 g/mol
  • CAS Number: 1114877-37-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown promising results as inhibitors of HIV reverse transcriptase and other viral targets .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzyl and triazole moieties significantly influence the biological activity of triazoloquinazolines. The presence of the (2,5-dimethylbenzyl)thio group appears to enhance the compound's lipophilicity and binding affinity to target sites, which may improve its pharmacokinetic profile .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameIC50 (μM)TargetActivity
Compound A0.257HIV RTModerate
Compound B1.47HIV RTHigh
Target CompoundTBDTBDTBD

Antiviral Activity

Research has indicated that related compounds exhibit significant antiviral properties. For example, compounds similar to This compound have been tested against HIV strains and demonstrated effective inhibition of viral replication in vitro. The mechanism often involves competitive inhibition at the reverse transcriptase enzyme site .

Anticancer Potential

In addition to antiviral properties, preliminary investigations into the anticancer potential of this compound have shown promise. Studies suggest that triazoloquinazolines can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: HIV Inhibition

A study conducted on a series of triazoloquinazoline derivatives demonstrated that specific substitutions at the N-position significantly enhanced their inhibitory effects on HIV reverse transcriptase. The compound was found to exhibit an IC50 value comparable to existing antiretroviral drugs, suggesting its potential as a lead candidate for further development .

Case Study 2: Antitumor Activity

In another study focusing on human tumor cell lines (e.g., HepG2 and DLD), derivatives of this compound were evaluated for their cytotoxic effects. Results indicated that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Eigenschaften

CAS-Nummer

1114877-17-6

Molekularformel

C26H31N5O2S

Molekulargewicht

477.63

IUPAC-Name

1-[(2,5-dimethylphenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H31N5O2S/c1-6-11-30-24(33)21-10-9-19(23(32)27-14-16(2)3)13-22(21)31-25(30)28-29-26(31)34-15-20-12-17(4)7-8-18(20)5/h7-10,12-13,16H,6,11,14-15H2,1-5H3,(H,27,32)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.